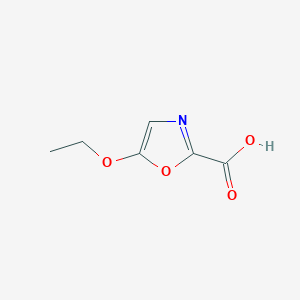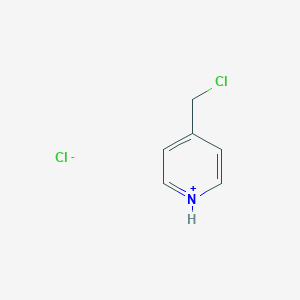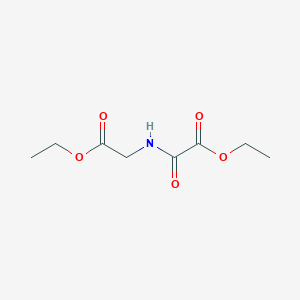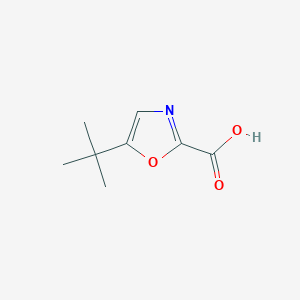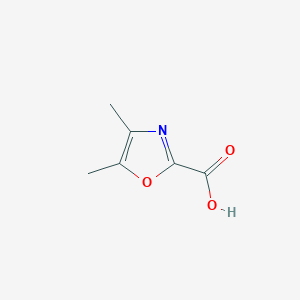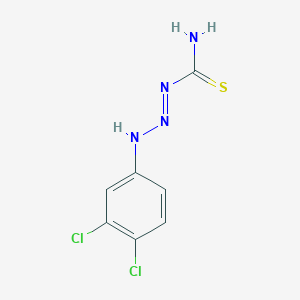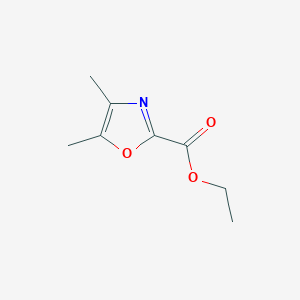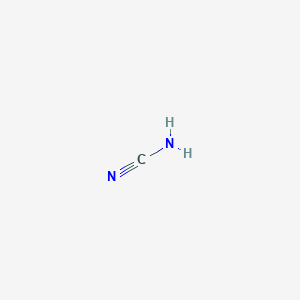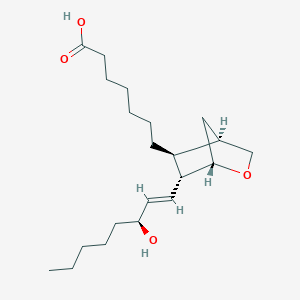
9,11-メタンエポキシプロスタグランジンF1α
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
9,11-methane-epoxy Prostaglandin F1alpha: is a synthetic analog of prostaglandins, which are lipid compounds derived from fatty acids. This compound is known for its stability and biological activity, particularly in inducing platelet aggregation and smooth muscle contraction .
科学的研究の応用
Chemistry:
- Used as a model compound for studying epoxide ring-opening reactions.
- Investigated for its reactivity and stability under various conditions .
Biology:
- Studied for its role in platelet aggregation and smooth muscle contraction.
- Used in research on prostaglandin receptors and signaling pathways .
Medicine:
- Potential therapeutic applications in cardiovascular diseases due to its effects on platelet aggregation.
- Investigated for its anti-inflammatory properties .
Industry:
- Used in the synthesis of other prostaglandin analogs.
- Employed in the development of pharmaceuticals targeting prostaglandin pathways .
作用機序
Target of Action
The primary target of 9,11-methane-epoxy Prostaglandin F1alpha is the platelets and aortic strips of rabbits . It produces a strong and dose-related aggregation of washed rabbit platelets and contraction of rabbit aortic strips .
Mode of Action
9,11-methane-epoxy Prostaglandin F1alpha interacts with its targets, causing aggregation of platelets and contraction of aortic strips in rabbits . The compound’s interaction with these targets results in changes that are dose-related .
Biochemical Pathways
It is known that prostaglandins like pgf1alpha are metabolites of dihomo-gamma-linolenic acid (dgla) via the cyclooxygenase (cox) pathway .
Pharmacokinetics
It is soluble in dmf, dmso, ethanol, and pbs (ph 72), which may influence its bioavailability .
Result of Action
The molecular and cellular effects of 9,11-methane-epoxy Prostaglandin F1alpha’s action include the aggregation of platelets and contraction of aortic strips in rabbits . These effects are dose-related, indicating that the compound’s impact varies with the amount administered .
Action Environment
The solubility of the compound in various solvents suggests that its action and stability may be influenced by the solvent environment .
生化学分析
Biochemical Properties
9,11-methane-epoxy Prostaglandin F1alpha interacts with various enzymes and proteins in biochemical reactions. It has been shown to have a significant effect on platelet aggregation and aortic contraction in rabbits . The nature of these interactions is dose-related, indicating that the compound may bind to specific receptors or enzymes to exert its effects .
Cellular Effects
At the cellular level, 9,11-methane-epoxy Prostaglandin F1alpha influences various processes. It has been shown to cause significant changes in cell function, including effects on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 9,11-methane-epoxy Prostaglandin F1alpha involves binding interactions with biomolecules and changes in gene expression . It may inhibit or activate certain enzymes, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,11-methane-epoxy Prostaglandin F1alpha change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 9,11-methane-epoxy Prostaglandin F1alpha vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
9,11-methane-epoxy Prostaglandin F1alpha is involved in various metabolic pathways . It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
9,11-methane-epoxy Prostaglandin F1alpha is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-methane-epoxy Prostaglandin F1alpha involves the formation of an epoxymethano bridge between the 9 and 11 positions of the prostaglandin molecule. The process typically includes the following steps:
Starting Material: The synthesis begins with a prostaglandin precursor.
Epoxidation: The double bond between the 9 and 11 positions is epoxidized using an oxidizing agent such as m-chloroperoxybenzoic acid.
Methano Bridge Formation: The epoxide is then reacted with a methylene donor under basic conditions to form the epoxymethano bridge
Industrial Production Methods: Industrial production of 9,11-methane-epoxy Prostaglandin F1alpha follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions:
Oxidation: 9,11-methane-epoxy Prostaglandin F1alpha can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The compound can be reduced at the epoxide ring to form diols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters and ethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides and alcohols are commonly used for esterification and etherification reactions
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of esters and ethers
類似化合物との比較
Prostaglandin F1alpha: Lacks the epoxymethano bridge, making it less stable.
9,11-Dideoxy-11alpha,9alpha-epoxymethanoprostaglandin F2alpha: Another epoxymethano analog with similar biological activities
Uniqueness:
- The presence of the epoxymethano bridge in 9,11-methane-epoxy Prostaglandin F1alpha enhances its stability and biological activity compared to other prostaglandin analogs.
- Its strong and dose-related effects on platelet aggregation and smooth muscle contraction make it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
72517-81-8 |
|---|---|
分子式 |
C21H36O4 |
分子量 |
352.5 g/mol |
IUPAC名 |
7-[(1S,4R,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]heptanoic acid |
InChI |
InChI=1S/C21H36O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h12-13,16-20,22H,2-11,14-15H2,1H3,(H,23,24)/b13-12+/t16-,17-,18-,19+,20-/m0/s1 |
InChIキー |
VGRVXLWYKKBTNM-XLGWHITOSA-N |
SMILES |
CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O |
異性体SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H]2C[C@H]([C@@H]1CCCCCCC(=O)O)CO2)O |
正規SMILES |
CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O |
同義語 |
11,9-epoxymethano-PGH1 11,9-epoxymethanoprostaglandin H1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)
![1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B42268.png)
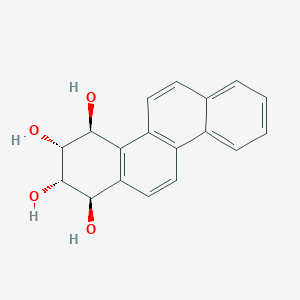
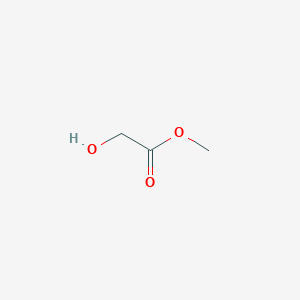
![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)
